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Compound of Interest

Compound Name: DPPC-d75

Cat. No.: B1504084 Get Quote

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid widely used in

biophysical studies to create model cell membranes. DPPC-d75 is its perdeuterated analogue,

where all 75 hydrogen atoms have been isotopically substituted with deuterium.[1][2] This

substitution is pivotal for specific biophysical techniques, as hydrogen (¹H) and deuterium (²H or

D) interact with neutrons and magnetic fields in distinctly different ways. While the chemical

properties remain nearly identical, the physical properties conferred by the heavier deuterium

isotope make DPPC-d75 an invaluable tool for probing the structure and dynamics of lipid

bilayers without significantly altering the system's physical chemistry.[3]

The primary applications of DPPC-d75 are in Neutron Scattering and Solid-State Nuclear

Magnetic Resonance (ssNMR) spectroscopy. In neutron scattering, the large difference in

neutron scattering length density (SLD) between hydrogen and deuterium allows for "contrast

matching," a technique that renders specific components of a complex system effectively

invisible to neutrons, thereby highlighting the components of interest.[4][5] In ²H ssNMR, the

deuterium nucleus provides a sensitive probe for determining the orientation and motional

freedom (order parameters) of the lipid acyl chains within the membrane.[6][7]

Physicochemical Properties: DPPC vs. DPPC-d75
The substitution of hydrogen with deuterium results in subtle but important changes in the

physical properties of the lipid. The most notable effect is a slight depression of the main phase

transition temperature (Tₘ).[8][9]
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Property
DPPC
(Hydrogenated)

DPPC-d75
(Perdeuterated)

Technique /
Reference

Molecular Formula C₄₀H₈₀NO₈P C₄₀D₇₅H₅NO₈P -

Main Phase Transition

(Tₘ)
~41.5 °C

Lower than DPPC

(e.g., ~39.3 °C for

DPPC-d62)[9]

Differential Scanning

Calorimetry (DSC)[10]

[11]

Pre-transition

Temperature
~36.4 °C

Lower than DPPC;

often abolished by

impurities[10]

Differential Scanning

Calorimetry (DSC)[10]

Area per Lipid (Aₚᴸ) at

50°C
63.0 Å²

~63.0 Å² (assumed to

be very similar)[3]

X-ray & Neutron

Scattering[12]

Bilayer Thickness (Gel

Phase)
~4.2 - 4.5 nm

~4.2 - 4.5 nm

(assumed to be very

similar)

Atomic Force

Microscopy[13]

Neutron SLD (Acyl

Tails)
-0.4 x 10⁻⁶ Å⁻²

6.37 to 7.5 x 10⁻⁶ Å⁻²

(for d62)

Neutron Scattering[4]

[5]

Key Experimental Protocols
Neutron Scattering (SANS and NR)
Neutron scattering is a powerful technique for determining the structure of lipid membranes on

the nanometer scale. The use of DPPC-d75 is central to the method of contrast variation,

which exploits the different neutron scattering lengths of hydrogen and deuterium.[3] By

preparing DPPC-d75 vesicles in varying mixtures of light water (H₂O) and heavy water (D₂O),

researchers can selectively match the scattering length density of the solvent to that of a

specific region of the lipid (e.g., the headgroups or tails), effectively making that region

"invisible" and enhancing the signal from other parts of the membrane or associated molecules.

[4][5]

Experimental Protocol for Small-Angle Neutron Scattering (SANS):

Liposome Preparation:
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Dissolve dry DPPC-d75 lipid powder in a chloroform/methanol solvent mixture.

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls

of a glass vial.

Place the vial under high vacuum for several hours to remove any residual solvent.

Hydrate the lipid film with a specific H₂O/D₂O buffer solution pre-heated to a temperature

above the Tₘ of the lipid (~50 °C). The H₂O/D₂O ratio is chosen to achieve the desired

contrast.

Vortex the suspension to form multilamellar vesicles (MLVs).

To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it

through polycarbonate membranes with a defined pore size (e.g., 50 or 100 nm).

SANS Measurement:

Load the vesicle suspension into a quartz sample cell.

Place the cell in a temperature-controlled sample holder within the SANS instrument.

Acquire scattering data at various temperatures, particularly below, at, and above the Tₘ,

to observe phase-dependent structural changes.

Acquire data from a blank sample (buffer only) for background subtraction.

Data Analysis:

Radially average the 2D scattering data to obtain a 1D intensity (I) versus scattering vector

(q) curve.

Subtract the background scattering from the sample data.

Fit the resulting scattering curve using appropriate mathematical models (e.g., a core-shell

model for vesicles) to extract structural parameters like bilayer thickness, area per lipid,

and the location of any associated molecules.
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Experimental workflow for a SANS experiment using DPPC-d75 vesicles.
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System Components & SLD (x10⁻⁶ Å⁻²) Contrast Matching Scenarios

Resulting Neutron Contrast

H-Lipid Tail
(-0.4)

D-Lipid Tail (d75)
(~7.0)

H₂O Solvent
(-0.56)

D₂O Solvent
(6.4)

Scenario 1:
H-Lipid in D₂O

High Contrast:
Entire lipid is visible

SLD(H-Lipid) << SLD(D₂O)

Scenario 2:
D-Lipid (d75) in H₂O

High Contrast:
Entire lipid is visible

SLD(D-Lipid) >> SLD(H₂O)

Scenario 3:
D-Lipid (d75) in D₂O

Low Contrast:
Lipid is 'invisible'

SLD(D-Lipid) ≈ SLD(D₂O)

Click to download full resolution via product page

Principle of contrast matching in neutron scattering experiments.

Solid-State Nuclear Magnetic Resonance (ssNMR)
²H ssNMR spectroscopy is the premier technique for characterizing the orientational order and

dynamics of lipid acyl chains. When a deuterated lipid like DPPC-d75 is incorporated into a

membrane, the deuterium nuclei act as site-specific probes. The interaction of the deuterium

nuclear quadrupole moment with the local electric field gradient results in a characteristic "Pake

doublet" spectrum. The separation between the two peaks of this doublet, known as the

quadrupolar splitting (ΔνQ), is directly proportional to the C-D bond order parameter (Sᴄᴅ),

which quantifies the motional restriction of that specific segment of the acyl chain.

Experimental Protocol for ²H ssNMR:

Sample Preparation:

Prepare a highly concentrated sample of MLVs using DPPC-d75, typically with 30-50%

water by weight.

Co-dissolve the lipid (and any other components like cholesterol or peptides) in an organic

solvent, create a film, and hydrate with the appropriate buffer.
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Carefully transfer the hydrated lipid paste into a zirconia MAS (Magic Angle Spinning)

rotor, ensuring the sample is well-packed and balanced.

NMR Data Acquisition:

Insert the rotor into the solid-state NMR probe.

Tune the probe to the deuterium frequency (~61.4 MHz on a 9.4 T magnet).

Set the sample temperature using the instrument's variable temperature unit. Allow the

sample to equilibrate.

Acquire the ²H NMR spectrum using a quadrupolar echo pulse sequence (90°x - τ - 90°y -

τ - acquire). This sequence is essential for refocusing the broad deuterium signal.

Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Analysis:

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

The resulting spectrum is a superposition of Pake doublets from all the deuterated

positions along the acyl chains.

Measure the quadrupolar splittings (ΔνQ) for resolved C-D positions.

Calculate the C-D bond order parameter for each segment using the formula: Sᴄᴅ = (4/3) *

(h / e²qQ) * ΔνQ, where (e²qQ/h) is the static quadrupolar coupling constant for a C-D

bond (~170 kHz).
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Workflow for a ²H solid-state NMR experiment on DPPC-d75 membranes.
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Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a

function of temperature. For lipid vesicles, it is the gold standard for determining the

temperature and enthalpy of phase transitions.[14] While DSC does not require deuterated

lipids, it is a critical complementary technique used to characterize the thermotropic behavior of

DPPC-d75 membranes and to confirm how deuteration or the addition of other molecules (e.g.,

drugs, cholesterol) affects the membrane's phase behavior.[15]

Experimental Protocol for DSC:

Sample and Reference Preparation:

Prepare a suspension of DPPC-d75 liposomes (MLVs or LUVs) at a known concentration

(e.g., 2-10 mg/mL) in the desired buffer.[11]

Accurately load a specific volume of the lipid suspension into a DSC sample pan.

Load an identical volume of the pure buffer into a reference pan.

Hermetically seal both pans.

DSC Measurement:

Place the sample and reference pans into the DSC instrument's calorimeter cells.

Equilibrate the system at a starting temperature well below the expected phase transition

(e.g., 20 °C).

Program the instrument to heat the sample at a constant, slow rate (e.g., 1 °C/minute)

through the temperature range of interest (e.g., up to 60 °C).[11]

The instrument records the differential heat flow required to keep the sample and

reference pans at the same temperature.

Data Analysis:

The output is a thermogram plotting heat flow versus temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://experiments.springernature.com/articles/10.1007/978-1-0716-0920-0_21
https://www.benchchem.com/product/b1504084?utm_src=pdf-body
https://www.researchgate.net/publication/345770821_A_Differential_Scanning_Calorimetry_DSC_Experimental_Protocol_for_Evaluating_the_Modified_Thermotropic_Behavior_of_Liposomes_with_Incorporated_Guest_Molecules
https://www.benchchem.com/product/b1504084?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7176824/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7176824/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1504084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


An endothermic event (heat absorption) appears as a peak, corresponding to the gel-to-

liquid crystalline phase transition.

The temperature at the peak maximum is the main phase transition temperature (Tₘ).[10]

The area under the peak is integrated to calculate the enthalpy of the transition (ΔH),

which relates to the cooperativity of the transition.
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Record Differential
Heat Flow

Generate Thermogram
(Heat Flow vs. Temp)
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General workflow for a DSC experiment on lipid vesicles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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